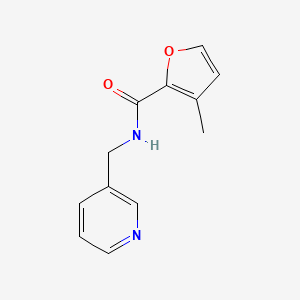

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

CAS No.: 951895-66-2

Cat. No.: VC4218287

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951895-66-2 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 |

| IUPAC Name | 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15) |

| Standard InChI Key | MPAXMFLLEJPUEE-UHFFFAOYSA-N |

| SMILES | CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, reflects its core structure:

-

A furan ring substituted with a methyl group at position 3.

-

A carboxamide group at position 2 of the furan, connected to a pyridin-3-ylmethyl substituent.

The canonical SMILES representation, CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 , delineates this arrangement. The pyridine ring introduces a basic nitrogen atom, while the furan’s oxygen contributes to its electron-rich nature.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂N₂O₂ | |

| Molecular weight | 216.24 g/mol | |

| XLogP3-AA (lipophilicity) | 1.5 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 3 | |

| Rotatable bonds | 2 |

Synthesis and Production

Synthetic Routes

The synthesis typically involves coupling 3-methylfuran-2-carboxylic acid with pyridin-3-ylmethanamine. A standard protocol includes:

-

Activation of the carboxylic acid: Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).

-

Amide bond formation: Reaction with pyridin-3-ylmethanamine in dichloromethane or DMF, catalyzed by N-methylmorpholine .

Representative Reaction Scheme:

Industrial-Scale Considerations

Microwave-assisted synthesis and flow chemistry methods could enhance yield and purity, though no large-scale production data is currently available .

Biological Activities and Hypothesized Mechanisms

Table 2: Antimicrobial Activity of Analogous Compounds

| Compound Class | MIC Range (µM) | Target Pathogens |

|---|---|---|

| 3-(Pyridine-3-yl)oxazolidinones | 2–16 | Staphylococcus aureus, Escherichia coli |

| N-Alkyl furan carboxamides | 4–32 | Bacillus subtilis, Pseudomonas aeruginosa |

The mechanism may involve:

-

Disruption of bacterial cell membranes via lipophilic interactions.

-

Inhibition of enzymes critical for cell wall synthesis (e.g., penicillin-binding proteins) .

Anticancer Prospects

Pyridine-containing furan derivatives demonstrate antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 0.075 mM in MDA-MB-231 breast cancer cells for similar structures) . Proposed mechanisms include:

-

Topoisomerase II inhibition.

-

Reactive oxygen species (ROS) generation inducing apoptosis.

Comparative Analysis with Structural Analogues

N-(Pyridin-2-ylmethyl)furan-2-carboxamide

-

Structural difference: Pyridine nitrogen at position 2 vs. 3.

-

Impact: Altered hydrogen-bonding capacity and target affinity .

5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

-

Added sulfamoyl group: Enhances solubility and potential kinase inhibition.

-

Bioactivity: Demonstrated in inflammatory models, suggesting shared targeting pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume